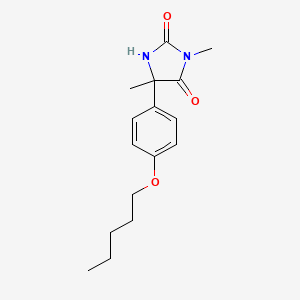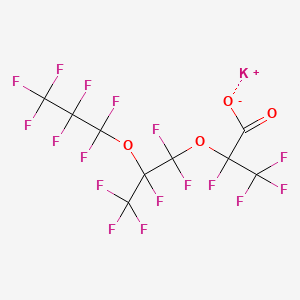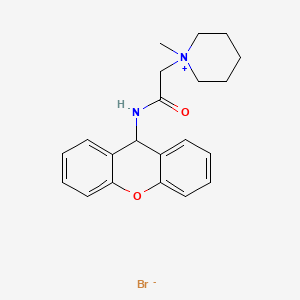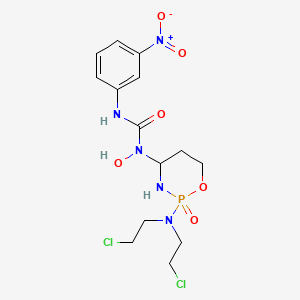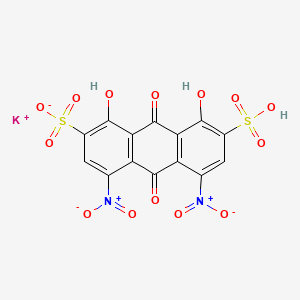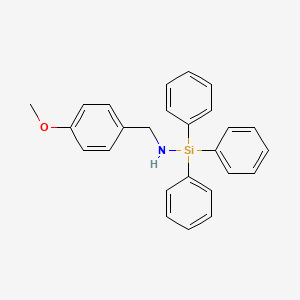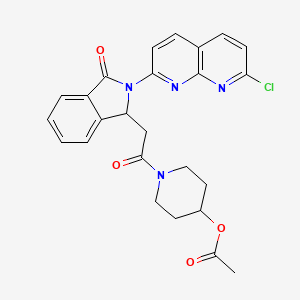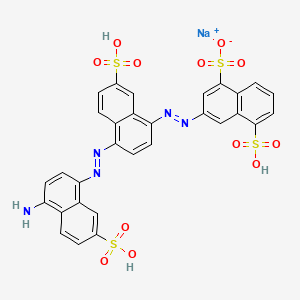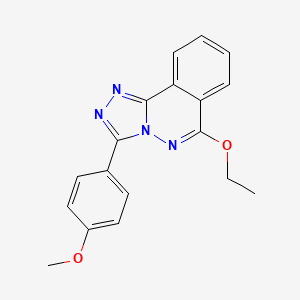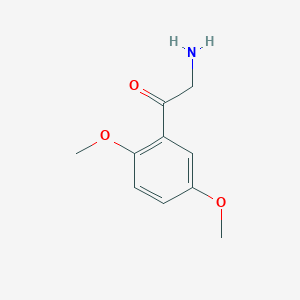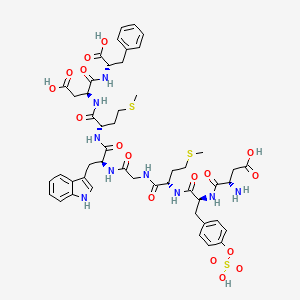
Cholecystokinin (26-33)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholecystokinin (26-33) is a peptide fragment derived from the larger cholecystokinin molecule. Cholecystokinin is a peptide hormone that plays a crucial role in digestion and appetite regulation. It is primarily produced in the small intestine and stimulates the digestion of fats and proteins by promoting the release of digestive enzymes and bile. The fragment cholecystokinin (26-33) specifically refers to the amino acid sequence from the 26th to the 33rd position of the cholecystokinin molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholecystokinin (26-33) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of cholecystokinin (26-33) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cholecystokinin (26-33) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs are incorporated during peptide synthesis.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Cholecystokinin (26-33) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in digestive processes and appetite regulation.
Medicine: Explored as a potential therapeutic agent for conditions such as obesity and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic assays and research tools
Mechanism of Action
Cholecystokinin (26-33) exerts its effects by binding to cholecystokinin receptors, which are G-protein-coupled receptors located in various tissues, including the gastrointestinal tract and the central nervous system. Upon binding, it activates intracellular signaling pathways that lead to the release of digestive enzymes and bile, as well as the regulation of appetite. Key molecular targets include the cholecystokinin A receptor and the cholecystokinin B receptor .
Comparison with Similar Compounds
Similar Compounds
Gastrin: Another peptide hormone involved in digestive processes.
Caerulein: A peptide with similar biological activity, found in amphibians.
Phyllocaerulein: Another amphibian peptide with cholecystokinin-like activity
Uniqueness
Cholecystokinin (26-33) is unique due to its specific amino acid sequence and its role in both digestive and central nervous system functions. Unlike gastrin, which primarily stimulates gastric acid secretion, cholecystokinin (26-33) has a broader range of effects, including the stimulation of bile release and appetite regulation .
Properties
CAS No. |
80980-81-0 |
|---|---|
Molecular Formula |
C49H61N9O17S3 |
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H61N9O17S3/c1-76-18-16-34(54-46(67)36(56-43(64)32(50)23-41(60)61)20-28-12-14-30(15-13-28)75-78(72,73)74)44(65)52-26-40(59)53-37(22-29-25-51-33-11-7-6-10-31(29)33)47(68)55-35(17-19-77-2)45(66)57-38(24-42(62)63)48(69)58-39(49(70)71)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,51H,16-24,26,50H2,1-2H3,(H,52,65)(H,53,59)(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,69)(H,60,61)(H,62,63)(H,70,71)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
SDJPEEZPMPFEON-YRVFCXMDSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


